2-(1-trityl-5-tetrazolyl)phenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.
Mode of Action
The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .
Biochemical Pathways
The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .
Result of Action
Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .
Action Environment
It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid typically involves the reaction of trityl chloride with 5-aminotetrazole to form 1-trityl-1H-tetrazole. This intermediate is then reacted with phenylboronic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(1-trityl-5-tetrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include biaryltetrazole derivatives, which are synthesized via Suzuki-Miyaura cross-coupling reactions . These derivatives have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
2-(1-trityl-5-tetrazolyl)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of biaryltetrazole derivatives and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrazol-5-yl)phenylboronic acid: This compound shares a similar structure but lacks the trityl group, which affects its reactivity and applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and uses.
Uniqueness
2-(1-trityl-5-tetrazolyl)phenylboronic acid is unique due to the presence of the trityl group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144873-97-2 | |
Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?
A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.
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